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Compound of Interest

Compound Name: (2)-2-bromo-2-butene

cat. No.: 87769272

(Z2)-2-bromo-2-butene, with the chemical formula CsH-Br, is a halogenated alkene. The "(2)"
designation indicates that the higher priority substituents on the double-bonded carbons, in this
case, the bromine atom and the methyl group on the other carbon, are on the same side of the
double bond, resulting in a cis configuration.[1]

Table 1: Physical and Chemical Properties of (Z)-2-bromo-2-butene

Property Value Reference
IUPAC Name (2)-2-bromobut-2-ene [2][3]
Molecular Formula CaH7Br [2][3]
Molecular Weight 135.00 g/mol [1]

CAS Number 3017-68-3 [2]

Melting Point -111 °C [1]

Boiling Point 94 °C [1]

Density 1.332 g/mL at 25 °C

Appearance Clear yellow to brownish liquid [4]

While specific experimental or calculated bond lengths and angles for (Z)-2-bromo-2-butene
are not readily available in the surveyed literature, the geometry of the parent molecule, (Z)-2-
butene, can provide an approximation. For (Z)-2-butene, the C=C double bond length is
approximately 1.34 A, and the C-C single bond length is about 1.51 A. The C-H bond lengths
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are around 1.10 A, and the C-C=C bond angle is approximately 125°. The introduction of a
bromine atom is expected to slightly alter these values due to its larger atomic radius and

electronegativity.
Molecular structure of (Z)-2-bromo-2-butene.

Spectroscopic Data

The structural characterization of (Z)-2-bromo-2-butene is accomplished through various
spectroscopic techniques.

'H NMR Spectroscopy

The *H NMR spectrum of (Z)-2-bromo-2-butene is expected to show three distinct signals.

Table 2: Predicted *H NMR Chemical Shifts for (Z)-2-bromo-2-butene

Protons Chemical Shift (ppm) Multiplicity
=CH-CHs 15-20 Doublet
-C(Br)=C(CH5) 20-25 Singlet
=CH-CHs 55-6.0 Quartet

Note: These are approximate chemical shift ranges. Actual values may vary depending on the

solvent and experimental conditions.[3]

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Estimated 3C NMR Chemical Shifts for (Z)-2-bromo-2-butene
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Carbon Atom Estimated Chemical Shift (ppm)
CHs-CH= ~12

=C(CHs) ~20-25

C=C(Br) ~110-120

=C(Br) ~120-130

Note: These values are estimated based on the spectrum of (Z)-2-butene and typical shifts for

brominated alkenes.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups through their vibrational

frequencies.

Table 4: Characteristic IR Absorption Bands for (Z)-2-bromo-2-butene

Functional Group Vibrational Mode Wavenumber (cm—?)
c=C Stretch 1640 - 1680

C-H (alkenyl) Stretch 3000 - 3100

C-H (alkyl) Stretch 2850 - 3000

C-Br Stretch 500 - 600

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular ion peak for (Z)-2-bromo-2-butene is expected at m/z 134 and
136 due to the two isotopes of bromine ("°Br and 8!Br) in a roughly 1:1 ratio.

Table 5: Expected Fragmentation Pattern in the Mass Spectrum of (Z)-2-bromo-2-butene
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m/z Value Fragment

134/136 [CaH7Br]* (Molecular ion)
55 [CaH7]* (Loss of Br)

41 [C3Hs]*

39 [CsHs]*+

Experimental Protocols
Synthesis of (Z)-2-bromo-2-butene via
Dehydrohalogenation

A common method for the synthesis of alkenes is through the elimination of a hydrogen halide

from an alkyl halide. While a specific protocol for the dehydrohalogenation of a precursor to

exclusively yield (Z)-2-bromo-2-butene is not detailed in the provided search results, a general

procedure for a similar reaction is presented below. The synthesis of (Z)-2-bromo-2-butene

can be achieved by the dehydrobromination of meso-2,3-dibromobutane.

Protocol: Dehydrobromination of meso-2,3-Dibromobutane

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve meso-2,3-dibromobutane in a suitable solvent such as ethanol.

Addition of Base: Slowly add a solution of a strong, non-hindered base, such as potassium
hydroxide in ethanol (ethanolic KOH), to the flask.

Reaction: Heat the mixture to reflux for a specified period, typically 1-2 hours, while
monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the
reaction mixture into a separatory funnel containing water and a suitable organic solvent
(e.g., diethyl ether) for extraction.
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o Extraction and Washing: Separate the organic layer, and wash it sequentially with water and

brine.

» Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,
Na2S0a4 or MgSQa), filter, and remove the solvent under reduced pressure using a rotary

evaporator.

« Purification: Purify the crude product by fractional distillation to isolate (Z)-2-bromo-2-butene

from its (E)-isomer and any unreacted starting material.

Synthesis

meso-2,3-dibromobutane

:

Ethanolic KOH, Reflux

:

Extraction and Washing

:

Fractional Distillation

Characterization

(2)-2-bromo-2-butene

o

1H and 3C NMR IR Spectroscopy Mass Spectrometry
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Workflow for the synthesis and characterization.

Nucleophilic Substitution Reaction

(Z2)-2-bromo-2-butene can undergo nucleophilic substitution reactions, although typically
vinylic halides are less reactive than alkyl halides.

General Protocol for Nucleophilic Substitution

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve
(Z2)-2-bromo-2-butene in a suitable polar aprotic solvent (e.g., DMF or DMSO).

» Addition of Nucleophile: Add the desired nucleophile (e.g., sodium methoxide, sodium
cyanide) to the reaction mixture.

e Reaction: Stir the reaction mixture at an elevated temperature. The specific temperature and
reaction time will depend on the nucleophile's reactivity. Monitor the reaction's progress
using TLC or GC.

o Work-up and Purification: Once the reaction is complete, cool the mixture and perform an
appropriate aqueous work-up followed by extraction with an organic solvent. The crude
product can then be purified by column chromatography or distillation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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